molecular formula C16H15N5O2S B11031805 N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}benzenesulfonamide

N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}benzenesulfonamide

Cat. No.: B11031805
M. Wt: 341.4 g/mol
InChI Key: YSAXZLABHDJDID-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine typically involves multiple steps, starting with the preparation of the quinazoline ring. The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The benzenesulfonyl group is then introduced via sulfonylation reactions using benzenesulfonyl chloride. Finally, the guanidine moiety is added through a reaction with cyanamide or other guanidylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine stands out due to the presence of the benzenesulfonyl group, which can impart unique chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine

InChI

InChI=1S/C16H15N5O2S/c1-11-13-9-5-6-10-14(13)19-16(18-11)20-15(17)21-24(22,23)12-7-3-2-4-8-12/h2-10H,1H3,(H3,17,18,19,20,21)

InChI Key

YSAXZLABHDJDID-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=NC2=CC=CC=C12)N/C(=N/S(=O)(=O)C3=CC=CC=C3)/N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC(=NS(=O)(=O)C3=CC=CC=C3)N

solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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